molecular formula C13H18ClF2NO3 B2396921 Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate CAS No. 2411295-76-4

Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate

Cat. No.: B2396921
CAS No.: 2411295-76-4
M. Wt: 309.74
InChI Key: ULLOECUKZCYSCU-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[33]heptane-6-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or a 1,3-diol, under acidic or basic conditions.

    Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Amidation: The chloropropanoyl group is introduced through an amidation reaction, typically using a chloropropanoyl chloride and an amine.

    Esterification: The final step involves esterification to form the ethyl ester, using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), mild heating.

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF), low temperatures.

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetone), room temperature to mild heating.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The presence of the difluoro group can enhance its binding affinity and specificity through interactions such as hydrogen bonding and van der Waals forces. The spirocyclic structure can also contribute to its stability and bioavailability.

Comparison with Similar Compounds

Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate can be compared with other spirocyclic compounds, such as:

    2-azaspiro[3.3]heptane: Similar spirocyclic core but lacks the difluoro and chloropropanoyl groups.

    6-amino-2-thiaspiro[3.3]heptane: Contains a sulfur atom in the spirocyclic core, offering different chemical properties.

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with different functional groups.

The uniqueness of this compound lies in its combination of the spirocyclic core with the difluoro and chloropropanoyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClF2NO3/c1-3-20-10(19)12(17-9(18)8(2)14)4-11(5-12)6-13(15,16)7-11/h8H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLOECUKZCYSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)(F)F)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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